![molecular formula C16H26ClNO B1397525 4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-25-8](/img/structure/B1397525.png)
4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride
Overview
Description
Synthesis Analysis
- Final Derivatives Formation : The obtained intermediate compounds are then treated with either 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The molecular formula of 4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride is C₁₆H₂₅NO₃Cl with a molecular weight of approximately 283.83 g/mol . The compound’s structure includes a piperidine ring appended with an isopropylphenoxyethyl group.
Physical And Chemical Properties Analysis
Scientific Research Applications
Role in Drug Design
Piperidines, including “4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Presence in Alkaloids
Piperidine derivatives are also found in alkaloids . Alkaloids are naturally occurring compounds, often derived from plants, which have potent biological activity.
Use in Synthesis of Various Derivatives
Piperidines are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological and Pharmacological Activity
Piperidines exhibit a wide range of biological and pharmacological activities . This includes potential drugs containing piperidine moiety .
Role in Cancer Treatment
A series of 2-amino-4-(1-piperidine) pyridine derivatives, including “4-[2-(4-Isopropylphenoxy)ethyl]piperidine hydrochloride”, have been designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors . ALK was originally discovered in anaplastic large cell lymphoma as a transmembrane receptor tyrosine kinase .
Use as Tubulin Inhibitors
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a class of piperidine derivatives, have been discovered as a new class of tubulin inhibitors . These compounds have shown potential as anticancer agents to treat prostate cancer .
Mechanism of Action
Icaridin (another name for this compound) is expected to stimulate the sensory hairs on the antennae of insects. It may interact with odorant receptors (ORs) and ionotropic receptors (IR), disrupting their ability to detect host cues . Additionally, icaridin may bind to odorant binding protein 1 (AgamOBP1) .
Safety and Hazards
properties
IUPAC Name |
4-[2-(4-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)15-3-5-16(6-4-15)18-12-9-14-7-10-17-11-8-14;/h3-6,13-14,17H,7-12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSIQNVOYUCIKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219982-25-8 | |
Record name | Piperidine, 4-[2-[4-(1-methylethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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